Cerasine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRWMRXUOPCLD-HIIAJUEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-13-0 | |
| Record name | Kerasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Spectroscopic and Spectrometric Elucidation of Cerasine Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cerasine Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by exploiting the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the types of atoms present, their neighboring environments, and their relative numbers.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information about the different types of hydrogen atoms and their electronic environments. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding or deshielding effects of surrounding electrons and functional groups. Protons in different chemical environments will resonate at different frequencies, resulting in distinct signals. The integration of each signal is proportional to the number of protons it represents, providing a count of hydrogens in each unique environment. The splitting pattern (multiplicity) of a signal is governed by the number of neighboring protons, as described by the n+1 rule (for simple splitting), and the coupling constant (J), measured in Hertz (Hz), indicates the strength of the coupling interaction and provides information about the dihedral angle between coupled protons.
For a chalcone (B49325) structure like this compound, characteristic signals are expected for the aromatic protons on the two phenyl rings, the vinylic protons across the α,β-double bond, and the protons of the methoxy (B1213986) and hydroxyl groups. For example, vinylic protons in chalcones typically appear in the downfield region (around 7-8 ppm) and exhibit a large coupling constant (around 15 Hz) due to their trans configuration across the double bond. researchgate.net Aromatic protons show signals in the range of 6-8 ppm, with their specific shifts and splitting patterns reflecting their substitution patterns on the phenyl rings. Methoxy protons typically appear as sharp singlets around 3.5-4 ppm. nih.gov Hydroxyl protons can show variable chemical shifts depending on concentration and solvent, often appearing as broad singlets.
A representative ¹H NMR data table for this compound (simulated based on typical chalcone data and functional groups) might include entries like:
| δ (ppm) | Multiplicity | Integration | J (Hz) | Proposed Assignment |
| ~7.8 | d | 1H | ~15 | H-β (vinylic) |
| ~7.5 | d | 1H | ~15 | H-α (vinylic) |
| ~6.2 - 7.2 | m | Aromatic protons | - | Aromatic rings A and B |
| ~3.8 - 4.0 | s | 9H | - | Methoxy protons (3 x OCH₃) |
| ~5.5 - 6.0 | s, br | 2H | - | Hydroxyl protons (2 x OH) |
Note: The specific chemical shifts and splitting patterns for the aromatic protons would be complex and dependent on their exact positions and the influence of the substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a signal. The chemical shift range for ¹³C is much broader than for ¹H, typically from 0 to 220 ppm, which helps in distinguishing different types of carbon environments. Quaternary carbons (carbons not directly bonded to hydrogen) are visible in ¹³C NMR, unlike in standard ¹H NMR.
Characteristic ¹³C signals for this compound would include those for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbons. Carbonyl carbons in chalcones typically resonate in the highly deshielded region around 185-195 ppm. libretexts.org Vinylic carbons appear in the 115-150 ppm range, while aromatic carbons are generally found between 115 and 160 ppm, with their precise shifts influenced by substituents. libretexts.orgias.ac.inresearchgate.net Methoxy carbons typically appear around 55-60 ppm. nih.govredalyc.org
A representative ¹³C NMR data table for this compound (simulated based on typical chalcone data and functional groups) might include entries like:
| δ (ppm) | Proposed Assignment |
| ~190 | C=O (carbonyl) |
| ~145 | C-β (vinylic) |
| ~120 | C-α (vinylic) |
| ~100 - 165 | Aromatic carbons (various substituted and unsubstituted) |
| ~55 - 60 | OCH₃ carbons (3 signals) |
Note: The exact number of aromatic carbon signals and their shifts would depend on the symmetry and substitution pattern of the phenyl rings.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques provide crucial information about the connectivity between atoms, helping to piece together the molecular structure. nih.govnih.govhmdb.cacaymanchem.com
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. nih.govnih.govhmdb.ca Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing the identification of spin systems (groups of connected protons).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations). nih.govnih.govhmdb.cacaymanchem.com This is particularly useful for assigning carbon signals based on the known assignments of their directly bonded protons. Edited HSQC can differentiate between CH/CH₃ and CH₂ groups. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds. nih.govnih.govhmdb.cacaymanchem.com This is invaluable for establishing connectivity across quaternary carbons and for confirming longer-range couplings, helping to connect different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between protons, typically within 5-7 Å. nih.gov Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space, regardless of whether they are bonded. This technique is essential for determining the relative stereochemistry and conformation of a molecule, such as confirming the (E) configuration of the vinylic double bond in this compound through NOE correlations between the vinylic protons and nearby aromatic or carbonyl protons. osti.gov
By combining the information from these 2D NMR experiments, the complete network of connectivities within the this compound molecule can be established, leading to the unambiguous assignment of all proton and carbon signals and confirmation of the proposed structure.
Mass Spectrometry (MS) for Precision Molecular Formula and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and obtaining information about its elemental composition and fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. rsc.orgnih.govwalshmedicalmedia.com In ESI, a solution of the analyte is sprayed through a charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the expulsion of charged analyte molecules (ions) into the gas phase. ESI typically produces protonated molecules ([M+H]⁺) in positive mode or deprotonated molecules ([M-H]⁻) in negative mode, providing a direct measurement of the molecular weight. rsc.orgnih.gov Adduct ions, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the sample and solvent. uni.lu
For this compound (C₁₈H₁₈O₆), ESI-MS in positive mode would be expected to show a prominent signal for the protonated molecule at m/z 331.12 (calculated monoisotopic mass of [C₁₈H₁₈O₆+H]⁺). uni.lu The high accuracy of high-resolution ESI-MS instruments (e.g., ESI-TOF MS or ESI-FTICR MS) allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₁₈H₁₈O₆) by comparing the experimental mass with the calculated theoretical mass.
A representative ESI-MS data point for this compound would be:
| Ion Type | m/z (Experimental) | m/z (Calculated for C₁₈H₁₉O₆⁺) | Proposed Formula |
| [M+H]⁺ | 331.1176 | 331.1176 | C₁₈H₁₉O₆⁺ |
Representative ESI-MS/MS fragment ions (simulated based on typical chalcone fragmentation):
| Precursor Ion m/z | Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Formula |
| 331.12 | 316.09 | CH₃• | C₁₇H₁₆O₆⁺ |
| 331.12 | 313.11 | H₂O | C₁₈H₁₇O₅⁺ |
| 331.12 | 167.05 | C₉H₁₁O₂• (part of ring B + methoxy) | C₉H₈O₄⁺ (part of ring A + dihydroxy + methoxy) |
| 331.12 | 151.08 | C₉H₇O₃• (part of ring A + dihydroxy) | C₉H₁₂O₃⁺ (part of ring B + dimethoxy) |
Note: The actual fragmentation pattern would be more complex and require detailed analysis of experimental data.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique often used for analyzing larger molecules, though it can also be applied to smaller organic compounds. rsc.orgnih.govfrontiersin.org In MALDI, the analyte is mixed with a matrix compound that absorbs laser energy. The mixture is spotted onto a target plate and irradiated with a laser pulse. The matrix absorbs the laser energy, co-crystallizes with the analyte, and facilitates the transfer of protons to the analyte, leading to ionization and desorption of the analyte molecules into the gas phase. The ions are then accelerated through a flight tube, and their m/z ratios are determined by measuring their time of flight. frontiersin.orgmdpi.com
MALDI-TOF MS typically produces singly charged ions, which simplifies the interpretation of spectra compared to techniques that generate multiply charged ions. frontiersin.org For this compound, a signal corresponding to the protonated molecule ([M+H]⁺) at m/z 331.12 would be expected, similar to ESI-MS. uni.lu MALDI can also produce alkali metal adducts ([M+Na]⁺, [M+K]⁺). uni.lu
While ESI is often preferred for fragmentation studies of smaller molecules due to better control over fragmentation, MALDI-TOF MS can also provide fragmentation information, particularly in tandem setups (MALDI-TOF/TOF MS). nih.govmdpi.com The fragmentation pathways observed in MALDI-MS/MS can be similar to those in ESI-MS/MS, involving cleavages of labile bonds and losses of substituents, providing complementary structural details.
A representative MALDI-TOF MS data point for this compound would be:
| Ion Type | m/z (Experimental) | m/z (Calculated for C₁₈H₁₉O₆⁺) | Proposed Formula |
| [M+H]⁺ | 331.1180 | 331.1176 | C₁₈H₁₉O₆⁺ |
| [M+Na]⁺ | 353.0990 | 353.0995 | C₁₈H₁₈O₆Na⁺ |
The combined application of high-resolution NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and mass spectrometry (ESI-MS, MALDI-TOF MS) provides a comprehensive dataset that allows for the detailed structural elucidation of this compound, confirming its molecular formula, the connectivity of all atoms, the nature and positions of functional groups, and the stereochemistry of the double bond.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. For this compound (C₁₈H₁₈O₆), Electrospray Ionization Mass Spectrometry (ESIMS) has been reported, showing a deprotonated molecule ion at m/z 330 [M - H]⁻ mdpi.com. This observation is consistent with the calculated molecular weight of 330.3 g/mol for C₁₈H₁₈O₆ mdpi.com.
While specific MS/MS fragmentation data for this compound (CID 21680430) were not detailed in the search results, the fragmentation of related chalcone structures provides insight into expected pathways. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, typically undergo fragmentation in MS/MS through cleavages along the α,β-unsaturated carbonyl system and at the linkages to the aromatic rings nih.govacs.org.
Common fragmentation pathways for chalcones include:
Charge-remote fragmentation: Cleavages can occur at various points along the hydrocarbon chain or aromatic rings, driven by the charge site mdpi.com.
Neutral losses: Loss of small neutral molecules such as water, methanol (B129727) (from methoxy groups), or carbon monoxide can occur, providing information about the presence of hydroxyl and carbonyl functionalities rasayanjournal.co.iniucr.org.
Retro-Diels-Alder type fragmentation: Chalcones can undergo complex fragmentation patterns involving the loss of substituted aromatic rings or parts of the α,β-unsaturated system nih.gov.
For this compound, with its two substituted phenyl rings and the central enone linker, characteristic fragment ions would likely arise from cleavages of the C-C bonds adjacent to the carbonyl group and the double bond, as well as fragmentation within the substituted phenyl rings due to the presence of hydroxyl and methoxy groups. Analysis of these fragment ions and their relative abundances in an MS/MS experiment would provide crucial data for piecing together the molecule's structure, confirming the positions of substituents on the aromatic rings and the integrity of the prop-2-en-1-one linker.
Related studies on chalcone derivatives show that ESI-MS in positive mode often yields [M + H]⁺ ions, which then undergo fragmentation. For example, substituted prop-2-en-1-one derivatives have shown characteristic fragment ions in HR-MS (ESI+) analyses, allowing for the confirmation of their elemental composition mdpi.com. Similarly, studies on ceramides (B1148491), which are structurally different but were mentioned in some initial broad searches for "this compound," demonstrate that collision-induced dissociation (CID) generates characteristic product ions corresponding to the loss of fatty acid chains and water molecules, highlighting the utility of MS/MS in lipid structure elucidation iucr.org. Although ceramides are not this compound, this illustrates the principle of using fragmentation patterns to infer structural features.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. An IR spectrum for this compound (CID 21680430), identified as compound 3, has been reported mdpi.com. While the specific data (absorption bands and intensities) were not provided in the search result, based on the structure of this compound, characteristic IR absorption bands would be expected.
This compound contains several key functional groups:
Hydroxyl groups (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations rsc.org. The presence of two hydroxyl groups in this compound would contribute to this absorption.
Carbonyl group (C=O): The α,β-unsaturated ketone functionality in the prop-2-en-1-one linker would exhibit a strong absorption band in the region of 1650-1690 cm⁻¹ due to C=O stretching vibrations acs.orgrasayanjournal.co.infz-juelich.de. The conjugation with the double bond and the aromatic rings typically lowers the stretching frequency compared to saturated ketones.
Carbon-Carbon Double Bond (C=C): The C=C stretching vibration of the enone system is expected to give rise to an absorption band in the region of 1580-1650 cm⁻¹. This band can vary in intensity and position depending on the substitution pattern and conjugation rasayanjournal.co.in.
Aromatic Rings: C-H stretching vibrations of aromatic rings typically appear in the region of 3000-3100 cm⁻¹. C=C stretching vibrations within the aromatic rings result in characteristic bands in the regions of 1450-1600 cm⁻¹ rasayanjournal.co.in.
Methoxy groups (-OCH₃): C-H stretching vibrations of methyl groups are expected around 2850-2950 cm⁻¹. C-O stretching vibrations for ethers typically appear in the region of 1000-1200 cm⁻¹.
Analysis of the IR spectrum of this compound would reveal the presence of these functional groups through their characteristic absorption frequencies, providing supporting evidence for the proposed structure. Studies on other chalcone derivatives have reported IR data with characteristic bands corresponding to C=O and C=C stretching vibrations, confirming the presence of the chalcone framework rasayanjournal.co.infz-juelich.de.
Optical Rotation and Circular Dichroism (CD) for Chiral Information
Optical Rotation (OR) and Circular Dichroism (CD) spectroscopy are techniques used to study the interaction of chiral molecules with polarized light, providing information about their absolute configuration and conformation nih.govchemicalbook.comresearchgate.net. Optical rotation measures the rotation of the plane of linearly polarized light as it passes through a chiral substance, while CD measures the differential absorption of left and right circularly polarized light as a function of wavelength researchgate.netiucr.org.
Based on the two-dimensional structure of this compound (CID 21680430) as (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, it does not appear to possess any chiral centers (carbon atoms bonded to four different groups). Therefore, in its pure form, this compound is expected to be an achiral molecule and would not exhibit optical activity or a CD spectrum chemicalbook.com.
However, if this compound were to exist as part of a complex or undergo a transformation that introduced chirality, OR and CD would be applicable. For chiral molecules, the wavelength-dependent changes in optical rotation constitute Optical Rotatory Dispersion (ORD), and the differential absorption of circularly polarized light gives rise to a CD spectrum iucr.org. The shape and intensity of CD bands (known as Cotton effects) are sensitive to the type of chromophore and its local chiral environment, allowing for the determination of absolute configuration, particularly for molecules with chromophores in a chiral environment mdpi.comiucr.org.
Studies on other natural products have utilized CD spectroscopy to determine absolute configurations. For instance, the presence of a positive or negative Cotton effect at specific wavelengths has been used to assign the stereochemistry of chiral centers in compounds with suitable chromophores mdpi.com. The absence of a Cotton effect and near-zero optical rotation can indicate a racemic mixture or an achiral compound mdpi.com. Since the structure of this compound (CID 21680430) is achiral, OR and CD would primarily serve to confirm its lack of optical activity, assuming a pure sample.
X-ray Crystallography of this compound Derivatives (If Applicable for Crystalline Forms)
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds medjchem.comrsc.org. It provides detailed information about bond lengths, bond angles, dihedral angles, and crystal packing arrangements, including intermolecular interactions like hydrogen bonds acs.orgrsc.org. While a specific X-ray crystal structure for this compound (CID 21680430) was not found in the search results, studies on several chalcone derivatives demonstrate that this class of compounds can form crystals suitable for X-ray diffraction analysis mdpi.comacs.orgiucr.org.
Examples of structural information obtained from X-ray crystallography of chalcone derivatives include:
Confirmation of the trans configuration of the C=C double bond in the prop-2-en-1-one linker acs.orgiucr.org.
Identification of intramolecular and intermolecular hydrogen bonding interactions, which play a significant role in crystal packing and can influence molecular conformation acs.orgiucr.org.
Precise localization of all atoms, including hydrogen atoms, allowing for accurate determination of bond lengths and angles iucr.org.
If this compound can be obtained in crystalline form, X-ray crystallography would provide the most unambiguous determination of its solid-state structure, confirming the connectivity and stereochemistry assigned based on spectroscopic data. It would also reveal how this compound molecules interact in the crystal lattice, which can be relevant to understanding its physical properties. The successful crystallization and structure determination of numerous chalcone derivatives suggest that obtaining a crystal structure for this compound is likely feasible if suitable crystals can be grown mdpi.comacs.orgiucr.org.
Sophisticated Synthetic Methodologies for Cerasine and Analogues
Comprehensive Total Synthesis of Cerasine
Total synthesis provides access to this compound and its derivatives, allowing for precise control over stereochemistry and the introduction of various structural modifications. Several strategies have been developed, often involving the coupling of a carbohydrate donor with a ceramide or sphingosine (B13886) acceptor.
Strategic Disconnections and Key Precursor Synthesis
The total synthesis of this compound typically involves the formation of the glycosidic bond between glucose and ceramide, and the amide bond between a fatty acid and the sphingoid base. Strategic disconnections often target these linkages, leading to the synthesis of protected glucose donors and functionalized ceramide or sphingosine precursors. Early total syntheses of this compound and phrenosine, a related glycosphingolipid, date back several decades, demonstrating the foundational chemical approaches to these complex lipids acs.orgacs.org. More recent approaches have focused on improving efficiency and stereocontrol. For instance, some methods involve the coupling of sphingosine-1,3-diol with protected glycosyl methanesulfonates rsc.org. Another strategy utilizes an intramolecular fatty acyl group migration to form the ceramide moiety rsc.orgrsc.org. Key precursors include suitably protected monosaccharides (such as glucose derivatives) and sphingosine or dihydrosphingosine derivatives, which may be synthesized separately before the crucial glycosylation and amidation steps acs.orgrsc.org.
Development of Stereoselective Glycosidation Reactions
A critical step in the total synthesis of this compound is the formation of the β-glycosidic linkage between glucose and the ceramide acceptor with high stereoselectivity. Achieving this selectivity can be challenging, particularly in the absence of a C2 functionality on the sugar that typically assists in stereocontrol in conventional glycosylation methods kyushu-u.ac.jp. Various glycosylation strategies have been explored to address this, including the use of glycosyl trichloroacetimidate (B1259523) donors with catalysts such as TMSOTf, AgOTf, or BF₃·Et₂O rsc.org. Ligand-controlled glycosylation methodologies have also been developed to achieve stereoselective synthesis of both α- and β-glycosides, including glucosylceramide analogues kyushu-u.ac.jpnih.govresearchgate.netresearchgate.net. For example, palladium-catalyzed O-glycosylation using glycals has been shown to provide disaccharides with high stereoselectivity, where the anomeric stereochemistry is controlled by the ligand employed researchgate.net. Another method utilizes a glycosyl-acceptor-derived borinic ester in the presence of a 1,2-anhydroglucose donor to achieve 1,2-cis-α-stereoselective glycosylation, which can be applied to the synthesis of glycosphingolipids acs.org.
Regioselective Amidation and Lipid Chain Introduction
The introduction of the fatty acyl chain to form the ceramide portion of this compound involves the formation of an amide bond with the amino group of the sphingoid base. This amidation reaction must be regioselective to ensure the fatty acid is attached to the correct position. In some synthetic routes, the lipid chain is introduced after the glycosylation step, by acylating a lysosphingolipid derivative nih.govnih.gov. For example, selective N-acylation of the sphingosine amino group with activated fatty acid derivatives, such as N-succinimidyl esters, can be employed nih.gov. In other strategies, the ceramide is formed before glycosylation, and the amidation is a key step in synthesizing the ceramide precursor itself rsc.orgrsc.org. An acyl migration-dependent method has been developed where the fatty acyl moiety acts as both a protecting and migrating group, leading to the formation of the amide bond rsc.orgrsc.org.
Chemoenzymatic Synthesis of this compound and Related Glycosphingolipids
Chemoenzymatic synthesis combines the power of chemical transformations with the high specificity and efficiency of enzymatic reactions. This approach offers advantages in terms of regio- and stereoselectivity, particularly for the formation of glycosidic bonds.
Enzymatic Glycosylation Approaches
Enzymatic glycosylation is a key step in the chemoenzymatic synthesis of this compound. The natural biosynthesis of glucosylceramide is catalyzed by glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase (GlcT-1) glycoforum.gr.jpresearchgate.netoup.comacs.org. This enzyme catalyzes the transfer of a glucose residue from the activated donor, UDP-glucose, to the acceptor molecule, ceramide researchgate.netnih.govnih.gov. The GCS-catalyzed reaction proceeds with inversion of the anomeric configuration, converting the α-glucosidic linkage in UDP-glucose to the β-glucosidic linkage in glucosylceramide nih.govnih.gov.
In chemoenzymatic synthesis, isolated or recombinant glycosyltransferases, such as GCS, are used in vitro to perform the glycosylation step. This approach leverages the enzyme's natural ability to form specific glycosidic linkages with high efficiency and selectivity, overcoming challenges associated with chemical glycosylation, such as the need for extensive protecting group manipulation and the potential for anomeric mixtures nih.govnih.govrsc.org. The ceramide acceptor can be synthesized chemically, and the enzymatic reaction is then carried out in an aqueous environment, which is often more environmentally friendly than organic solvents used in chemical synthesis rsc.org.
Chemoenzymatic strategies have been successfully applied to the synthesis of this compound and more complex glycosphingolipids. For example, enzymatic extension of chemically synthesized lactosyl sphingosine using one-pot multienzyme (OPME) reactions has been reported for the synthesis of gangliosides, which are derived from glucosylceramide rsc.orgnih.gov. While the direct enzymatic synthesis of this compound from ceramide and UDP-glucose using GCS is a fundamental pathway, chemoenzymatic approaches can also involve other enzymes like glycosidases (including engineered glycosynthases) in conjunction with chemically synthesized intermediates to build up the glycosphingolipid structure nih.govnih.govresearchgate.net.
Data Table: Key Components and Enzymes in this compound Synthesis
| Component/Enzyme | Role in Synthesis | PubChem CID (where applicable) |
| This compound (Glucosylceramide) | Target molecule | 10373084, 6321359, 34 |
| Ceramide | Glycosyl acceptor (in enzymatic synthesis) | 644202, 644205, 644208, 644211 |
| UDP-glucose | Glycosyl donor (in enzymatic synthesis) | 10373084 |
| Glucosylceramide Synthase (GCS) | Enzyme catalyzing glycosidic bond formation (enzymatic) | - |
| Sphingosine | Precursor for ceramide synthesis (chemical synthesis) | 458543 |
| Lactosyl sphingosine | Intermediate in chemoenzymatic synthesis of analogues | 183812 |
| Palmitoyl chloride | Acylating agent (example for lipid chain introduction) | 10275 |
| Phytosphingosine | Starting material for sphingosine/ceramide | 93818 |
| UDP | Leaving group (enzymatic synthesis) | 6037 |
| UDP-galactose | Glycosyl donor for galactosylceramide synthesis | 16833 |
| Lactose | Precursor for lactosyl sphingosine synthesis | 6134 |
Table 1: Key Components and Enzymes in this compound Synthesis
Detailed research findings highlight the efficiency and selectivity offered by enzymatic methods. For instance, GCS exhibits high specificity for both the ceramide acceptor and the UDP-glucose donor, ensuring the formation of the correct β-glycosidic linkage glycoforum.gr.jpnih.gov. Chemoenzymatic strategies, by combining the strengths of both chemical and enzymatic methods, offer powerful routes for the synthesis of complex glycosphingolipids like this compound and its diverse analogues nih.govnih.govrsc.orgnih.gov.
Lipase-Mediated Esterifications and Transesterifications
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, but they can also catalyze the reverse reactions, such as esterification and transesterification, particularly in low water environments or organic solvents. scielo.brresearchgate.net This makes them valuable biocatalysts for the synthesis of esters, including those found in complex lipids or their analogues. scielo.brresearchgate.netnih.govrsc.org
Enzymatic synthesis offers several advantages over traditional chemical methods, such as milder reaction conditions, higher selectivity, and reduced formation of by-products. nih.govcsic.esmaynoothuniversity.ie Lipase-catalyzed esterification and transesterification reactions have been explored for the synthesis of various esters, including flavor esters and fatty acid esters. researchgate.netnih.govcsic.es Factors such as the nature of the solvent, water activity, temperature, and the specific lipase (B570770) used can significantly influence the reaction rate and yield. scielo.brnih.gov For instance, studies have investigated the effect of different co-solvents on lipase-catalyzed esterification reactions, showing that certain co-solvents can enhance reaction rates and yields. science.gov
Lipase-mediated reactions can be performed under mild conditions, such as room temperature and neutral pH, in various reaction vessels. scielo.br Immobilized lipases are often used to improve enzyme stability and facilitate recovery and reuse. nih.govrsc.orgmaynoothuniversity.ie Research has demonstrated the successful application of immobilized lipases for transesterification reactions in solvent-free conditions, yielding flavor esters with high molar conversions. nih.gov
While the direct application of lipase-mediated esterification or transesterification specifically for the synthesis of the glycosidic bond in this compound (which is an ether linkage, not an ester) is not a primary use, lipases can be crucial for synthesizing the ceramide portion of this compound or for modifying fatty acid or alcohol components used in analogue synthesis through esterification or transesterification reactions. For example, lipases have been used in the synthesis of stereoisomeric phospholipids (B1166683) and for introducing arbitrary fatty acids to phospholipids via transesterification or ester synthesis. science.govacs.org
Synthesis of this compound Analogues for Mechanistic Probing and Chemical Tool Development
The synthesis of this compound analogues is essential for understanding its biological roles, investigating its interactions with other molecules, and developing chemical tools for research. These analogues often incorporate modifications such as isotopic labels, photoaffinity groups, or functionalities for click chemistry.
Isotopic Labeling Strategies for this compound
Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N. These labeled analogues are invaluable for tracing metabolic pathways, studying reaction mechanisms, and quantifying compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cnr.itquotientsciences.comacanthusresearch.comnih.govbiorxiv.org
Stable isotope-labeled (SIL) standards, containing isotopes like ²H, ¹³C, or ¹⁵N, are widely used as internal standards in bioanalytical methods, particularly in pharmacokinetic and metabolism studies, due to their similar chemical behavior to the unlabeled compound but distinguishable mass. quotientsciences.comacanthusresearch.com The incorporation of isotopic labels can be achieved through chemical synthesis using isotope-containing building blocks or via hydrogen/deuterium exchange processes. acanthusresearch.com Chemical synthesis offers greater flexibility in the position, type, and number of isotopic substitutions. acanthusresearch.com
While specific details on the isotopic labeling of this compound were not extensively found in the search results, the general principles and methods for isotopic labeling of complex lipids and other biomolecules are well-established. For instance, strategies for synthesizing ¹³C-labeled carnosine analogues have been reported, starting from labeled precursors. cnr.it Similarly, isotopic labeling strategies for NMR studies of RNA involve the incorporation of ¹³C-, ¹⁵N-, and ²H-labeled nucleotides during enzymatic synthesis. nih.gov These approaches can be adapted for the synthesis of isotopically labeled this compound or its ceramide precursors by utilizing commercially available or custom-synthesized labeled building blocks, such as labeled fatty acids, sphingosine precursors, or glucose derivatives.
Synthesis of Photoaffinity and Click Chemistry Probes
Photoaffinity probes and click chemistry probes are powerful tools for studying molecular interactions and visualizing biomolecules.
Photoaffinity Probes: These probes contain a photoreactive group (e.g., diazirine or benzophenone) that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with interacting molecules, such as proteins. unimi.itenamine.netnih.govnih.gov This covalent labeling allows for the identification of binding partners and mapping of binding sites. enamine.netnih.gov Photoaffinity probes often also include a tag, such as biotin (B1667282) or a fluorescent dye, or a handle for further modification (like an alkyne or azide) to facilitate detection or isolation of the labeled complex. unimi.itnih.govnih.govmdpi.com The design and synthesis of photoaffinity probes require careful consideration of the placement of the photoreactive group and any tags or handles to ensure that the probe mimics the native molecule's interactions while allowing for efficient labeling and detection. unimi.itnih.govmdpi.com
Click Chemistry Probes: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly selective and efficient reaction that allows for the facile conjugation of molecules containing azide (B81097) and alkyne functional groups. nih.govresearchgate.netmdpi.comlumiprobe.com Click chemistry probes for studying lipids like this compound would typically involve incorporating an azide or alkyne handle into the this compound structure or an analogue. These modified lipids can then be introduced into biological systems, and subsequently, a reporter molecule (e.g., a fluorescent dye or a tag) containing the complementary functional group can be "clicked" onto the lipid analogue. nih.govmdpi.comlumiprobe.com This approach allows for the visualization or isolation of the lipid of interest within its native environment. nih.gov Click chemistry is advantageous due to its biocompatibility, high specificity, and the ability to work in aqueous environments. nih.govmdpi.comlumiprobe.com
The synthesis of ceramide analogues containing azide groups has been reported for use as fluorogenic membrane probes in conjunction with click chemistry. nih.gov These analogues can be incorporated into lipid bilayers and then reacted in situ with a fluorescent reporter molecule. nih.gov Similarly, photoaffinity probes designed for target engagement studies have incorporated both a photoreactive group and a terminal alkyne handle for subsequent bioorthogonal ligation via click chemistry. unimi.it The synthesis of such bifunctional probes often involves multi-step procedures to introduce the necessary functional groups at specific positions on the molecule or its precursors. unimi.itnih.govmdpi.comnih.gov
In Depth Analysis of Cerasine Natural Occurrence and Biosynthetic Pathways
Isolation and Purification Techniques from Natural Biological Sources
The isolation and purification of cerasine from natural sources typically involve a series of steps, including lipid extraction and various chromatographic separation techniques. frontiersin.orggoogle.comnih.govnih.gov The specific methodologies can vary depending on the source material.
Lipid Extraction and Chromatographic Separations
A common initial step for isolating this compound from biological sources like fungal cells or plant tissues is successive extraction with organic solvent mixtures, such as chloroform-methanol. frontiersin.orgtandfonline.com This process extracts the total lipids, including this compound. The crude lipid extract may then be partitioned to further refine the lipid fraction. frontiersin.org
Chromatographic techniques are essential for separating this compound from other lipids and compounds in the extract. Silica (B1680970) gel column chromatography is frequently employed, using sequential elution with solvents of increasing polarity, such as chloroform, acetone, and methanol (B129727) or mixtures thereof. frontiersin.orggoogle.comnih.govtandfonline.com this compound, being a neutral glycosphingolipid (ceramide monohexoside), typically elutes in specific fractions during this process. frontiersin.orggerli.com Further purification can be achieved using techniques like chromatography on Iatrobeads or additional silica gel chromatography with optimized solvent systems. frontiersin.orggoogle.com
High-performance thin-layer chromatography (HPTLC) is a valuable tool for separating different glycosphingolipid species, including cerebrosides, and for monitoring purification steps. frontiersin.org HPTLC plates developed with specific solvent systems, such as chloroform-methanol-water or chloroform-methanol-ammonium hydroxide, allow for the separation of this compound based on its polarity. frontiersin.org Visualization can be done using reagents like iodine vapor or orcinol-sulfuric acid. frontiersin.org High-Performance Liquid Chromatography (HPLC) is also widely used for the separation and analysis of glucosylceramide species, often employing reverse-phase HPLC with detection methods like UV absorbance or fluorescence. creative-proteomics.com Supercritical Fluid Chromatography (SFC) coupled with evaporative light scattering detection (ELSD) offers an alternative, less toxic approach for glucosylceramide analysis, avoiding the use of hazardous solvents like chloroform. shimadzu.com
Methodologies for Purity Assessment of Isolated this compound
Assessing the purity of isolated this compound is crucial for downstream research and applications. Chromatographic methods like TLC and HPLC, as well as mass spectrometry, are commonly used for this purpose. frontiersin.orgcreative-proteomics.comgoogle.com
Thin-layer chromatography (TLC) or HPTLC can be used to check for the presence of contaminating lipids or other compounds in the purified this compound fraction. frontiersin.org A single, distinct spot corresponding to this compound on the chromatogram is indicative of high purity.
Mass spectrometry (MS), including techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), fast atom bombardment-mass spectrometry (FAB-MS), electrospray ionization (ESI-MS), and collision-induced dissociation (CID-MS), provides detailed information about the molecular weight and structure of the isolated compound, allowing for confirmation of this compound identity and assessment of purity by detecting the presence of other molecular species. frontiersin.orgcreative-proteomics.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural elucidation and purity assessment of isolated this compound. frontiersin.orgresearchgate.net
Quantitative analysis methods, such as HPLC-ELSD or SFC-ELSD with calibration curves, can be used to determine the concentration and purity level of the isolated this compound. google.comshimadzu.com For example, HPLC-ELSD analysis has been used to determine the content and recovery rate of cerebroside and ceramide in purification processes from soybean lecithin. google.com
Molecular Enzymology of this compound Biogenesis
The biosynthesis of this compound involves the enzymatic transfer of a glucose moiety to a ceramide precursor. creative-proteomics.comnih.govnih.govebi.ac.uk This critical step is catalyzed by a specific class of enzymes.
Identification and Characterization of Glycosyltransferases Involved in this compound Synthesis
The primary enzyme responsible for this compound synthesis is glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase. creative-proteomics.comnih.govnih.govacs.orgwikipedia.org This enzyme is a glycosyltransferase that catalyzes the transfer of glucose from uridine (B1682114) 5'-diphosphate (UDP)-glucose to ceramide, forming a β-glycosidic linkage. creative-proteomics.comwikipedia.orgacs.orgplos.org GCS is classified under EC 2.4.1.80. acs.orgwikipedia.org
Glucosylceramide synthase is a key regulatory enzyme in sphingolipid metabolism. creative-proteomics.com It is located on the cytosolic leaflet of the Golgi apparatus, where it catalyzes the initial glycosylation step in the synthesis of most complex glycosphingolipids. mdpi.com Studies have identified and characterized GCS enzymes from various organisms, including animals, plants, and fungi, revealing insights into the biosynthesis of sphingolipids across different kingdoms. plos.orgscielo.br While glucosylceramide synthase specifically adds glucose, other glycosyltransferases are involved in the synthesis of galactosylceramides (galactocerebrosides), such as 2-hydroxyacylsphingosine 1-beta-galactosyltransferase (cerebroside synthase, EC 2.4.1.45), which transfers galactose from UDP-galactose to ceramide. ontosight.ailipidmaps.org
Characterization of Ceramides (B1148491) and Sphingoid Bases as Biosynthetic Precursors
Ceramides serve as the direct precursors for this compound synthesis. creative-proteomics.comnih.govnih.govmdpi.com A ceramide molecule is composed of a sphingoid base linked to a fatty acid via an amide bond. creative-proteomics.comiomcworld.comscielo.br The diversity of ceramide structures, arising from variations in the sphingoid base and fatty acid components, contributes to the heterogeneity of this compound species. frontiersin.orgresearchgate.net
Sphingoid bases are the characteristic long-chain aliphatic amino alcohols that form the backbone of ceramides and all sphingolipids. creative-proteomics.comiomcworld.comscielo.br Common sphingoid bases include sphingosine (B13886), dihydrosphingosine, and phytosphingosine, which vary in chain length, degree of saturation, and hydroxylation patterns. researchgate.netiomcworld.comscielo.br These sphingoid bases are synthesized through a separate pathway and are then N-acylated with fatty acids to form ceramides. iomcworld.comscielo.br The specific types of ceramides available as substrates for glucosylceramide synthase influence the resulting this compound species produced. For example, fungal this compound synthesis preferentially utilizes ceramide backbones containing 9-methyl-4,8-sphingadienine linked to C16 or C18 alpha-hydroxy fatty acids. scielo.br
Kinetic Studies of this compound Biosynthetic Enzymes
Kinetic studies of glucosylceramide synthase provide insights into the enzyme's catalytic mechanism, substrate specificity, and regulation. These studies typically involve measuring the rate of this compound formation under varying substrate concentrations (ceramide and UDP-glucose) to determine kinetic parameters such as Vmax and Km.
While specific detailed kinetic data for this compound synthase from various sources were not extensively detailed in the search results, the mechanism catalyzed by glucosylceramide synthase involves the transfer of the glucose moiety from UDP-glucose to the C1 hydroxyl group of ceramide. acs.orgplos.org The reaction proceeds with the release of UDP. acs.org Studies involving inhibitors of glucosylceramide synthase, such as iminosugar derivatives, have demonstrated their potency and selectivity, indicating the enzyme's importance as a therapeutic target and providing tools for studying its activity. wikipedia.orgmedchemexpress.comacs.org Some inhibitors exhibit noncompetitive inhibition with respect to ceramide and UDP-glucose, suggesting complex interactions with the enzyme. medchemexpress.com
Further detailed kinetic characterization of glucosylceramide synthase from diverse biological sources is essential for a comprehensive understanding of this compound biosynthesis and its regulation in different organisms.
Subcellular Localization of this compound Biosynthetic Machinery
The biosynthesis of chalcones, including this compound, occurs as part of the broader flavonoid pathway in plants. Enzymes involved in the early stages of the phenylpropanoid pathway, which provides the precursors for chalcone (B49325) synthesis, are generally considered to be localized in the cytoplasm and associated with the endoplasmic reticulum (ER) membrane. For instance, phenylalanine ammonia-lyase (PAL), a key enzyme in this pathway, is often found in the cytoplasm and can be loosely associated with the ER. iscientific.org Chalcone synthase (CHS), the enzyme directly responsible for catalyzing the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones, is typically a soluble enzyme found in the cytosol. Subsequent enzymes in the flavonoid pathway, which convert chalcones into various flavonoid subclasses, can be associated with the ER or other cellular compartments.
While the general subcellular localization of the enzymes leading to chalcone formation is understood to primarily involve the cytosol and ER, specific experimental data detailing the precise subcellular localization of the complete biosynthetic machinery dedicated solely to this compound synthesis within Prunus cerasus or other potential producing organisms is not extensively documented in the provided search results. Research on the subcellular localization of biosynthetic enzymes for other secondary metabolites, such as sphingolipids or terpenes, highlights the diverse compartmentalization strategies employed by cells, involving the ER, Golgi apparatus, mitochondria, plastids, and cytosol, depending on the metabolic pathway researchgate.netnih.govnih.govnih.govmdpi.commdpi.comumsl.edu. However, without specific studies on this compound biosynthesis, its precise compartmentalization remains to be fully elucidated.
Molecular Mechanisms of Cerasine Biological Functions
Cerasine Interactions with Biological Macromolecules
This compound molecules engage in specific interactions with a variety of biological macromolecules, most notably proteins, influencing cellular structure and function at a molecular level. These interactions are critical for mediating cellular processes and can occur through direct binding mechanisms.
Protein-Glycosphingolipid Binding Mechanisms
The interaction between glycosphingolipids like this compound and proteins can occur through several mechanisms, including protein-carbohydrate interaction (PCI) and potentially through interactions involving the ceramide portion and the membrane environment citeab.comuniprot.org. Lectins, which are carbohydrate-binding proteins, represent a major class of proteins that interact with the glycan portions of GSLs citeab.com. While specific detailed binding mechanisms for this compound with individual proteins are subjects of ongoing research, studies on other GSLs provide insights. For instance, interactions can involve hydrogen bonds and hydrophobic interactions between the lipid and carbohydrate moieties of the GSL and specific amino acid residues or domains on the interacting protein ncpsb.org.cnuniprot.org. The apolar side of the hexosyl ring in CMHs, such as galactose in galactosylceramide, can engage in CH-π stacking interactions with aromatic residues like phenylalanine on proteins uniprot.org. Cholesterol, often found in close association with sphingolipids in membranes, can further influence these interactions by affecting the conformation and accessibility of the GSL's head group through hydrogen bond networks uniprot.org.
Role in Intercellular Adhesion and Recognition at the Molecular Interface
This compound and other glycosphingolipids are integral to cell-cell recognition and adhesion processes wikipedia.orgciteab.comnih.gov. Their location on the outer leaflet of the plasma membrane allows their glycan head groups to participate in interactions with complementary molecules on opposing cell membranes (trans recognition) or with proteins on the same membrane (cis regulation) wikipedia.org. Intercellular interactions mediated by GSLs can occur via protein-carbohydrate interactions, where GSL glycans bind to lectins on adjacent cells, or via carbohydrate-carbohydrate interactions citeab.comuniprot.org. These interactions contribute to the specificity of cell adhesion and play roles in various biological phenomena, including immune cell function and pathogen recognition citeab.comuniprot.orgnih.gov. For example, ceramide monohexosides have been implicated in the cell-cell interaction and differentiation of fungi nih.govbiorxiv.org.
This compound Modulation of Cellular Signaling Networks (at a molecular level)
Beyond their structural roles, this compound molecules actively participate in modulating cellular signaling pathways. This modulation often occurs at the membrane level, influencing the organization and activity of signaling molecules.
Investigation of this compound's Influence on Receptor Clustering and Signal Transduction Cascades
Glycosphingolipids, including CMHs, can influence signal transduction by modulating the activities of membrane proteins, such as receptor tyrosine kinases wikipedia.orgciteab.comgenecards.org. While direct, detailed mechanisms for this compound's influence on specific receptor clustering and signal transduction cascades are areas of active investigation, studies on other gangliosides provide relevant models. For instance, gangliosides like GM1 and GM3 have been shown to interact with and regulate the activity of receptors such as TrkA and the insulin (B600854) receptor, respectively, potentially by influencing their dimerization or conformation citeab.comgenecards.org. GSLs can also impact signaling by recruiting or excluding proteins from specific membrane microdomains, thereby influencing the assembly and interaction of signaling complexes citeab.comuniprot.orgmetabolomicsworkbench.org. Crosslinking of GSLs can also induce signaling across the membrane citeab.comuniprot.org.
Role in Membrane Dynamics and Microdomain Organization
This compound molecules are key components of lipid rafts, which are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids (including GSLs and sphingomyelin) and cholesterol wikipedia.orgncpsb.org.cnmetabolomicsworkbench.orgnih.govuni.lumetabolomicsworkbench.orgcuhk.edu.cnncpsb.org.cn. These microdomains serve as organizing centers or platforms for the assembly of specific proteins involved in signal transduction, cell adhesion, and membrane trafficking metabolomicsworkbench.orgnih.govuni.lumetabolomicsworkbench.orgcuhk.edu.cn. By associating with and contributing to the formation of these lipid rafts, this compound can influence the lateral organization and dynamics of membrane proteins, thereby modulating their interactions and downstream signaling events metabolomicsworkbench.orgmycocentral.euresearchgate.net. The specific ceramide composition of GSLs can also influence their organization within membranes and affect their interaction with ligands guidetopharmacology.org.
Enzymatic Catabolism of this compound: Hydrolysis and Further Metabolism
The controlled degradation of this compound is essential for maintaining cellular lipid homeostasis and for generating signaling molecules. This catabolism primarily occurs in lysosomes through the action of specific hydrolases.
Characterization of Glycosidases Involved in this compound Degradation
The primary enzyme responsible for the degradation of this compound (galactocerebroside) is β-galactocerebrosidase (GALC), a lysosomal glycosidase. This enzyme catalyzes the hydrolysis of the β-galactosidic bond, cleaving the galactose residue from the ceramide backbone cam.ac.ukacs.orgnih.govoup.comcreative-proteomics.com. This catabolic process occurs within the lysosomes, the cellular organelles responsible for breaking down waste materials and cellular debris oup.comcreative-proteomics.com.
Deficiency in GALC activity leads to the accumulation of galactocerebroside and its cytotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), a hallmark of Krabbe disease, a severe neurodegenerative disorder cam.ac.ukacs.orgnih.govnih.govresearchgate.netmdpi.com. Research into the mechanism of GALC has revealed that it requires the presence of a lipid-binding protein, saposin A (SapA), for efficient substrate processing within the lysosome cam.ac.uknih.gov. The interaction between GALC and SapA forms a complex that facilitates the enzymatic cleavage of the glycosidic bond cam.ac.uknih.gov.
Studies on GALC have also explored its catalytic mechanism. Using computational methods, researchers have investigated the molecular details of how GALC catalyzes the hydrolysis of galactocerebroside, providing insights that could aid in the development of diagnostic tools and therapeutic strategies for Krabbe disease acs.org.
Role of Ceramidase in this compound Turnover
While GALC is responsible for the initial breakdown of this compound into ceramide and galactose, the resulting ceramide is further metabolized. Ceramidase is a key enzyme in the turnover of ceramide, catalyzing its hydrolysis into sphingosine (B13886) and a free fatty acid oup.comresearchgate.netmdpi.combiorxiv.orgmdpi.com. This step is crucial for the complete degradation of the sphingolipid backbone.
Ceramidases exist in different forms with varying pH optima, including acid, neutral, and alkaline ceramidases, located in different cellular compartments biorxiv.org. The lysosomal acid ceramidase (ASAH1) plays a significant role in the breakdown of ceramide generated from the degradation of complex sphingolipids like this compound within the lysosome mdpi.com. The products of ceramidase activity, sphingosine and fatty acids, can then be recycled for the synthesis of new lipids or further metabolized through other pathways mdpi.comresearchgate.net.
Disruptions in ceramide metabolism, including the activity of ceramidase, can have significant cellular consequences and are implicated in various diseases mdpi.commdpi.comocl-journal.org. For instance, altered ceramidase activity can affect the balance between ceramide and sphingosine-1-phosphate, a balance known as the "sphingolipid rheostat," which is critical for regulating diverse cellular processes such as growth, differentiation, and apoptosis researchgate.netocl-journal.org.
This compound as a Structural Component in Cell Membranes and Extracellular Matrix
This compound (galactocerebroside) is a major structural lipid component of cell membranes, particularly enriched in the nervous system, where it is a principal glycosphingolipid in myelin cam.ac.ukcreative-proteomics.comnih.govwikipedia.orgwikipedia.orgtaylorandfrancis.com. Myelin is a fatty sheath that insulates nerve fibers, facilitating efficient transmission of nerve impulses creative-proteomics.comwikipedia.org. This compound, along with sulfatides (B1148509) (sulfated galactocerebrosides), contributes significantly to the structural integrity and functional properties of the myelin sheath wikipedia.orgtaylorandfrancis.com.
The incorporation of galactocerebrosides (B1148508) with specific fatty acid chain lengths and saturation levels is thought to influence the thickness and packing density of lipids within myelin membranes taylorandfrancis.com. This precise lipid composition is essential for the proper formation and maintenance of myelin creative-proteomics.comwikipedia.orgtaylorandfrancis.com.
While primarily known for its role in cell membranes, particularly in myelin, the direct involvement of this compound as a structural component within the extracellular matrix (ECM) itself is not as extensively documented as its role in the plasma membrane that interacts with the ECM. The ECM is a complex network of macromolecules secreted by cells, providing structural and biochemical support thegoodscentscompany.comciteab.comwikipedia.orgegyankosh.ac.inbritannica.com. Components of the ECM include fibrous proteins like collagen and elastin, as well as proteoglycans and glycoproteins thegoodscentscompany.comciteab.comwikipedia.orgegyankosh.ac.inbritannica.com. While lipids, including sphingolipids, are crucial components of the cell membrane which interacts with the ECM via adhesion molecules like integrins, this compound is not typically listed as a primary structural component of the ECM itself citeab.comwikipedia.orgegyankosh.ac.inbritannica.comvt.eduwikipedia.org. However, the cell membrane's lipid composition, including galactocerebrosides, is vital for maintaining cell shape and facilitating interactions with the ECM britannica.comfunaab.edu.ngsemanticscholar.org.
Investigation of this compound's Role in Vesicular Trafficking and Organelle Biogenesis
Lipids, including sphingolipids like this compound, play critical roles in membrane dynamics, which are fundamental to vesicular trafficking and organelle biogenesis oup.comscispace.comnih.govnih.gov. Vesicular trafficking involves the movement of vesicles between different cellular compartments, essential for processes like protein and lipid transport, endocytosis, and exocytosis nih.govuvigo.es. Organelle biogenesis is the process by which new organelles are formed and maintained scispace.comnih.gov.
While the broad importance of lipids in these processes is established, the specific and detailed role of this compound (galactocerebroside) has been a subject of investigation. Galactolipids, including galactocerebrosides, have been implicated in the vesicle-mediated transport of certain proteins, such as proteolipid protein (PLP), which is crucial for myelin assembly nih.gov. This suggests a role for this compound in the trafficking pathways involved in building and maintaining specialized membranes like myelin nih.gov.
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
A thorough investigation into existing scientific literature reveals a significant gap in publicly accessible research concerning the theoretical and computational chemical properties of the compound this compound. While this compound is a known glycosphingolipid, detailed quantum chemical and molecular dynamics simulation studies specifically focused on this molecule appear to be limited or not available in indexed scientific databases. As a result, a comprehensive article strictly adhering to the requested in-depth outline on "Theoretical and Computational Chemical Investigations of this compound" cannot be generated at this time.
The specified outline requires intricate data from highly specialized computational methods, including:
Quantum Chemical Studies: Density Functional Theory (DFT) calculations to determine ground state properties, Ab Initio molecular orbital calculations for high-accuracy predictions, and a conformational landscape analysis. These studies would provide fundamental insights into the molecule's geometry, electronic structure, and stability.
Molecular Dynamics (MD) Simulations: Simulations of this compound within a lipid bilayer to understand its behavior in a biological context. This would include its lateral diffusion, orientation within the membrane, and its interactions with surrounding lipid molecules.
Despite extensive searches for this specific information, the necessary detailed research findings, data tables, and in-depth analyses for this compound are not present in the available scientific literature. While computational studies exist for other related sphingolipids and ceramides (B1148491), the strict focus on this compound as per the instructions prevents the inclusion of analogous data from other molecules. The creation of such an article would necessitate original research involving complex computational chemistry software and significant processing time to generate the required data. Without access to such primary research data, any attempt to fulfill the request would result in speculation or the fabrication of information, which would compromise the scientific accuracy and integrity of the article.
Therefore, until specific computational studies on this compound are conducted and published, a detailed and scientifically rigorous article following the proposed outline cannot be produced.
Theoretical and Computational Chemical Investigations of Cerasine
Computational Modeling of Cerasine-Protein/Enzyme Interactions
Computational modeling serves as a powerful tool to simulate and predict the behavior of this compound when interacting with proteins and enzymes. These in silico techniques are fundamental in modern drug discovery and molecular biology, offering a detailed view of molecular recognition processes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govthepharmajournal.com This method is instrumental in understanding the binding mode of this compound and estimating its binding affinity to various biological targets. Docking simulations of this compound with different receptors can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
For instance, a hypothetical docking study of this compound against a specific enzyme, such as a protein kinase, would involve preparing the three-dimensional structures of both this compound and the protein. The docking algorithm then explores various possible binding poses of this compound within the active site of the enzyme and scores them based on a defined scoring function. The results can be visualized to identify the most stable binding conformation and the specific amino acid residues involved in the interaction.
A representative table of docking results for this compound with a hypothetical protein target is presented below. The docking score represents the predicted binding affinity, with more negative values indicating a stronger interaction.
| Compound | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Tyr23, Leu88, Val34 | 2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular mechanics (MM) methods use classical mechanics to model molecular systems. The potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe the interactions between atoms. rsc.orgrsc.org For a novel or less-studied molecule like this compound, the development and validation of a specific force field are crucial for accurate molecular dynamics simulations.
The development of a force field for this compound would involve parameterizing the bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. These parameters are typically derived from quantum mechanical calculations or experimental data. Once developed, the force field must be validated by comparing the results of simulations with known experimental properties, such as conformational energies or vibrational frequencies.
A validated force field for this compound would enable molecular dynamics simulations to study its conformational flexibility and its dynamic interactions with proteins over time. This provides a more realistic representation of the binding process compared to the static picture offered by molecular docking.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and QSAR studies are computational disciplines that correlate the chemical structure of a compound with its physicochemical properties and molecular interactions. nih.govsciencepg.comresearchcommons.org These approaches are valuable for predicting the properties of new this compound derivatives and for identifying novel molecules that may interact with this compound's biological targets.
Predictive modeling in this context focuses on establishing a mathematical relationship between the structural features of this compound and its molecular interactions, independent of any biological or clinical outcomes. researchgate.netresearchcommons.org This involves calculating a set of molecular descriptors for this compound, which are numerical representations of its chemical information. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape).
A QSAR model can be built using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with a specific molecular interaction property, such as binding affinity to a model protein. sciencepg.com For example, a model might predict the binding affinity of this compound derivatives based on their electronic properties and molecular shape.
Below is a hypothetical QSAR model for the interaction of this compound analogs with a model receptor:
Binding Affinity = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Number of Hydrogen Bond Donors) + C
This equation illustrates how different physicochemical properties might contribute to the binding affinity.
| Descriptor | Coefficient |
| LogP (Lipophilicity) | 0.5 |
| Molecular Weight | -0.2 |
| Number of Hydrogen Bond Donors | 1.5 |
This is an interactive data table. You can explore the contribution of each descriptor to the predicted binding affinity.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. hilarispublisher.comresearchgate.netnih.gov In the context of this compound, virtual screening can be used to find other small molecules that might interact with the same protein targets as this compound.
This process typically involves two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods search for molecules that are structurally similar to this compound, under the assumption that similar molecules will have similar interaction profiles. Structure-based methods, on the other hand, use the three-dimensional structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity. ijddr.in
The output of a virtual screening campaign is a ranked list of candidate molecules. These "hits" can then be further investigated computationally to refine the predictions before any potential experimental validation. This purely computational approach significantly narrows down the number of compounds to be tested, saving time and resources. hilarispublisher.com
Advanced Analytical Techniques for Cerasine Quantification and Structural Integrity Assessment
High-Resolution Chromatographic Separations for Cerasine Purity and Isomer Analysis
High-resolution chromatography is fundamental for isolating this compound from other lipids and contaminants, as well as for separating its various isomeric forms. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and the complexity of the sample matrix.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering superior resolution, increased speed, and higher sensitivity. These improvements are primarily due to the use of columns packed with sub-2 µm particles, which allow for more efficient separations.
For a compound like this compound, which lacks a strong ultraviolet (UV) chromophore, the choice of detector is critical. b-ac.co.ukchromatographyonline.com While UV detectors can be used, their utility is limited. Advanced detectors are therefore essential for sensitive and universal detection.
Charged Aerosol Detector (CAD): This detector is exceptionally well-suited for analyzing non-volatile and semi-volatile compounds like this compound, independent of their spectral properties. wikipedia.org The eluent from the column is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. wikipedia.org CAD provides a consistent response for different analytes, making it a powerful tool for quantification when authentic standards are unavailable. chromatographyonline.comthermofisher.com
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the resulting analyte particles.
Mass Spectrometry (MS): When coupled with UHPLC, MS serves as a highly sensitive and specific detector, providing not only quantification but also valuable structural information based on the mass-to-charge ratio of the analyte. rsc.org
| Detector | Principle of Operation | Selectivity | Sensitivity | Gradient Compatibility | Provides Structural Information |
|---|---|---|---|---|---|
| UV/Vis | Absorbance of light by chromophores | Specific (requires chromophore) | Moderate | Excellent | No |
| Charged Aerosol Detector (CAD) | Measures charge of aerosolized analyte particles | Universal (for non-volatiles) | High (ng level) | Good (response can vary with mobile phase composition) | No |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by analyte particles | Universal (for non-volatiles) | Moderate to High | Fair (sensitive to gradient changes) | No |
| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio | Highly Specific | Very High (pg-fg level) | Excellent (requires volatile buffers) | Yes |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.comtwistingmemoirs.com The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at faster flow rates compared to HPLC. twistingmemoirs.comchromatographyonline.com These properties make SFC an excellent choice for the analysis and purification of lipids. twistingmemoirs.com
SFC is particularly advantageous for:
Isomer Separations: The unique selectivity of SFC can be leveraged to separate isomers of this compound, such as those differing in the fatty acid chain length or hydroxylation, or stereoisomers. chromatographyonline.com
Green Chemistry: By primarily using carbon dioxide, SFC significantly reduces the consumption of toxic organic solvents, positioning it as an environmentally friendly alternative to normal-phase HPLC. twistingmemoirs.com
Speed: The physical properties of the mobile phase enable rapid separations, making SFC suitable for high-throughput analysis. twistingmemoirs.comchromatographyonline.com
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) further enhances separation efficiency by using columns with smaller particle sizes, analogous to the advancement from HPLC to UHPLC. chromatographyonline.comnih.gov
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ (low viscosity, high diffusivity) | Liquids (e.g., water, acetonitrile, methanol) |
| Analysis Speed | Typically faster due to higher optimal flow rates | Slower, limited by system backpressure |
| Resolution | High, especially for chiral and isomeric separations | High, well-established for a wide range of analytes |
| Solvent Consumption | Low organic solvent usage ("Green" technique) | Higher organic solvent usage |
| Application to Lipids | Excellent for non-polar to moderately polar lipids | Versatile (Normal and Reversed-Phase) |
Hyphenated Techniques for Comprehensive this compound Characterization
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the detailed characterization of compounds in complex mixtures.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of lipids in biological samples. rsc.orgmdpi.com In this technique, the LC system separates this compound from the sample matrix, after which it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer selects the this compound parent ion, which is then fragmented, and the resulting product ions are detected by the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity. nih.gov
LC-MS/MS is crucial for:
Trace Analysis: The technique can achieve limits of quantification in the picomolar to femtomolar range, enabling the measurement of this compound in samples where it is present at very low concentrations, such as cerebrospinal fluid. nih.gov
Metabolite Profiling: this compound is part of the extensive sphingolipid metabolic network. LC-MS/MS allows for the simultaneous measurement of multiple sphingolipids, providing a comprehensive profile of this metabolic pathway and how it may be altered in different physiological or pathological states. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution analytical technique that combines the powerful separation capabilities of CE with the sensitive and selective detection of MS. wikipedia.orgnih.gov CE separates molecules based on their electrophoretic mobility in a narrow capillary, offering extremely high separation efficiency. wikipedia.orgijpca.org
While this compound is a neutral molecule, CE-MS is highly valuable for assessing its purity by detecting and separating charged impurities or related metabolites. For instance, psychosine (B1678307) (the deacylated form of a galactosylceramide) is a cationic and cytotoxic metabolite that may be present as a related impurity. CE-MS can effectively separate such charged species from the neutral this compound, which would migrate with the electroosmotic flow. This makes CE-MS a powerful tool for charge variant analysis within the broader context of this compound characterization. nih.gov The technique is also noted for its minimal sample consumption, often requiring only nanoliters of sample. wikipedia.org
Quantitative Analytical Method Development and Validation for this compound in Research Matrices
To ensure that measurements of this compound are reliable and reproducible, the analytical method used must be rigorously developed and validated. omicsonline.org This process demonstrates that the analytical procedure is suitable for its intended purpose. omicsonline.org The validation is performed according to established guidelines and assesses several key performance characteristics.
The typical workflow for method development and validation involves:
Method Development: Optimizing chromatographic conditions (column, mobile phase, gradient), mass spectrometer settings (ionization source parameters, collision energies), and sample preparation procedures to achieve the desired sensitivity, selectivity, and run time. researchgate.net
Method Validation: Evaluating the optimized method against a set of predefined criteria.
The core parameters assessed during the validation of a quantitative method for this compound in a research matrix (e.g., plasma, tissue homogenate) are detailed in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99; calibration points should be within ±15% of the nominal concentration. |
| Accuracy | The closeness of the determined value to the nominal or known true value. nih.gov | Mean value should be within ±15% of the nominal value for quality control samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.govnih.gov | Relative Standard Deviation (RSD) should not exceed 15% for quality control samples. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Analyte response is identifiable and reproducible with a precision of ≤ 20% RSD and accuracy of 80-120%. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The RSD of the response ratios for the analyte in different lots of matrix should be ≤ 15%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the established acceptance criteria when method parameters are slightly varied. |
Internal Standard Quantification Strategies
The accurate quantification of this compound, especially in complex biological matrices, necessitates the use of internal standards to correct for variations in sample preparation and instrumental response. In mass spectrometry-based lipidomics, the principle of quantification relies on comparing the instrument's response of the endogenous analyte to that of a known amount of a spiked internal standard.
For glycosphingolipids like this compound, ideal internal standards are structurally similar molecules that are not naturally present in the sample. These often include species with uncommon chain lengths or those labeled with stable isotopes. For instance, a common strategy involves using a suite of sphingolipids with fatty acyl chains or sphingoid bases of lengths not typically found in biological systems. A mixture containing various lipid classes, including ceramides (B1148491) and monohexosylceramides with unique chain lengths, can be added to samples before extraction. This approach allows for the quantification of a broad range of sphingolipids, including different this compound species, by accounting for class-specific extraction efficiencies and ionization responses.
Another powerful approach is the use of stable isotope-labeled internal standards, such as deuterated versions of galactosylceramide ([d4]C16- or [d47]C24-isoforms). researchgate.net These standards are chemically identical to their endogenous counterparts and co-elute during chromatographic separation, providing the most accurate correction for matrix effects and ionization suppression in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net The fragmentation pattern of these novel compounds is similar to the natural form, making them excellent internal standards for quantitative determination by ESI-MS/MS. researchgate.net For example, GlcCer(d18:1/8:0) has been successfully used as an internal standard for the quantification of various glucosylceramide (GlcCer) and galactosylceramide (GalCer) species in plasma and cerebrospinal fluid. nih.gov
The selection of an appropriate internal standard is critical and depends on the analytical platform. For direct infusion or "shotgun" lipidomics, a single internal standard per lipid class may suffice. However, for LC-MS methods, especially those employing gradient elution, multiple internal standards that elute at different times might be necessary to accurately quantify species across the entire chromatogram. researchgate.net
Microfluidic and Lab-on-a-Chip Approaches for this compound Analysis
Microfluidic and lab-on-a-chip (LOC) technologies offer significant advantages for the analysis of biomolecules like this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. wikipedia.orgnih.gov These devices integrate multiple laboratory functions onto a single chip, ranging in size from millimeters to a few square centimeters. wikipedia.org
For lipid analysis, microfluidic platforms can be coupled with mass spectrometry to enhance performance. For example, microfluidics-based electrospray ionization has been shown to improve the intrasource separation of lipid classes, aiding in the identification of individual molecular species. nih.gov This is particularly beneficial for complex mixtures of glycosphingolipids.
LOC devices can also incorporate separation techniques like microchip electrophoresis. mdpi.com This allows for the analysis of targeted metabolites from extremely small sample volumes, even down to the single-cell level. mdpi.com While the application of these technologies specifically to this compound is an emerging area, the principles have been established for the broader class of glycosphingolipids and other metabolites. mdpi.comnih.gov The development of LOC systems for rapid diagnostic testing is a growing field, with prototypes capable of detecting nanogram levels of target molecules without the need for extensive laboratory instrumentation. youtube.com
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Molecular Binding Kinetics
Understanding the interactions of this compound with other molecules, such as proteins and toxins, is crucial for elucidating its biological functions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used to characterize these molecular binding events in real-time. nicoyalife.com
Surface Plasmon Resonance (SPR) SPR measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation between an immobilized molecule (ligand) and an analyte in solution. bioradiations.com For glycolipid analysis, strategies involve immobilizing the lipid onto the sensor chip, often within a lipid bilayer environment to mimic the cell membrane. nih.govnicoyalife.com This allows for the quantitative analysis of interactions between this compound and its binding partners. nih.gov
From a single SPR experiment, a sensorgram is generated, from which key kinetic parameters can be derived. bioradiations.com
Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (kₑ): The rate at which the complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding affinity.
SPR is a versatile technique that has been widely used to study various biomolecular interactions, including carbohydrate-protein and lipid-protein interactions. nicoyalife.comrapidnovor.com
Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes that occur upon the binding of two molecules in solution. nih.gov In a typical experiment, one molecule (e.g., a protein) is placed in the sample cell, and the binding partner (e.g., a this compound-containing liposome) is titrated into the cell in small aliquots. The heat released or absorbed during the binding event is measured, allowing for the direct determination of a complete thermodynamic profile of the interaction in a single experiment. researchgate.netnih.govglycopedia.eu
The key parameters obtained from an ITC experiment include:
Binding Affinity (Kₐ or Kₑ): The strength of the interaction.
Enthalpy Change (ΔH): The heat absorbed or released upon binding.
Entropy Change (ΔS): The change in the randomness of the system upon binding.
Stoichiometry (n): The ratio of the interacting molecules in the complex. mdpi.com
The table below summarizes the key kinetic and thermodynamic parameters obtainable from SPR and ITC.
| Technique | Parameters Measured | Information Provided |
| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₑ (off-rate), Kₑ (affinity) | Provides real-time kinetic data on the speed and stability of the binding interaction. bioradiations.com |
| Isothermal Titration Calorimetry (ITC) | Kₐ (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Offers a complete thermodynamic profile, revealing the driving forces behind the binding event. nih.govmdpi.com |
Emerging Research Avenues and Future Directions for Cerasine Studies
Integration of Artificial Intelligence and Machine Learning in Cerasine Discovery and Design
Development of Advanced Imaging Techniques for this compound Localization at Subcellular Resolution
Advanced imaging techniques, particularly super-resolution microscopy (SRM), offer exceptional detail to reveal cellular function and architecture at the subcellular level uio.nonih.gov. These techniques enable the visualization of intricate structures within organelles like chromatin and nucleoli uio.no. SRM has proven valuable in studying drug delivery and kinetics at the subcellular level, providing insights into mechanisms of action and target efficacy nih.gov. Multi-modal imaging systems, such as those combining Raman scattering and fluorescence detection, provide comprehensive, marker-free imaging of cellular architecture and molecular insights mdpi.com. The integration of deep learning methods, like Zero-Shot Deconvolution Networks, can further enhance image quality and resolution without introducing artifacts mdpi.com.
Applying advanced imaging techniques to this compound research would be crucial for understanding its cellular distribution and potential interactions. If this compound (either the chalcone (B49325) or Kerasin) is found to have biological activity or a specific cellular role, techniques like SRM could visualize its precise location within cells and organelles. This would be particularly relevant for this compound as Kerasin, a sphingolipid, which would likely be associated with cellular membranes and potentially involved in membrane contact sites between organelles researchgate.netfrontiersin.orgnih.govnih.govutsouthwestern.edu. Advanced imaging could help elucidate where this compound accumulates, how it moves within the cell, and which organelles it interacts with. Combining imaging with AI and ML could enable automatic interpretation of high-resolution images, uncovering novel insights into cellular behavior related to this compound uio.no.
Rational Design of this compound-Based Chemical Probes for Systems Biology
Chemical probes are essential tools in systems biology for dissecting complex biological processes by selectively targeting specific molecules or pathways nih.govnih.gov. The rational design of chemical probes involves creating molecules with high affinity and selectivity for their intended targets nih.gov. This process is facilitated by understanding the mechanism of action of a compound, which can be aided by chemoproteomic approaches nih.gov. Rational molecule design, potentially with the aid of virtual screening and AI, can lead to the discovery of more precise chemical probes nih.gov.
For this compound, the development of this compound-based chemical probes could provide valuable tools for investigating its biological functions and interactions within cellular systems. If this compound (chalcone) exhibits specific protein binding or enzymatic modulation, rationally designed probes could help identify its molecular targets and downstream effects. Similarly, if this compound (Kerasin) plays a role in lipid metabolism or membrane dynamics, probes could be developed to track its synthesis, trafficking, or interaction with other lipids and proteins. These probes could be used in conjunction with advanced imaging techniques to visualize the spatial and temporal dynamics of this compound-related processes. The increasing understanding of this compound's properties would inform the rational design process, leading to probes with enhanced specificity and utility for systems biology studies.
Exploration of this compound's Role in Inter-organellar Communication (at a molecular level)
Inter-organellar communication is vital for maintaining cellular homeostasis and coordinating metabolic functions researchgate.netnih.gov. This communication occurs through various mechanisms, including membrane transporters, localized signaling pathways, and particularly through membrane contact sites (MCSs) researchgate.netfrontiersin.orgnih.gov. MCSs are physical tethers between organelles that facilitate the rapid and efficient exchange of metabolites, lipids, and ions researchgate.netfrontiersin.orgnih.govutsouthwestern.edu. Dysregulation of inter-organellar communication is implicated in various diseases nih.gov.
Given that this compound can refer to Kerasin, a sphingolipid, exploring its role in inter-organellar communication at a molecular level is a significant potential research avenue. Sphingolipids are key components of cellular membranes and are known to be involved in cell signaling and the regulation of membrane properties, which are critical for MCS formation and function researchgate.netfrontiersin.orgnih.govnih.govutsouthwestern.edu. Research could investigate whether this compound (Kerasin) is enriched at specific MCSs, such as those between the endoplasmic reticulum and mitochondria or lysosomes frontiersin.orgnih.gov. Studies could focus on how this compound's presence or metabolism influences the formation, stability, and function of these contact sites. Techniques to analyze lipid composition at MCSs and live-cell imaging to observe the dynamics of this compound-containing membranes at contact points would be essential. Understanding the molecular interactions of this compound (Kerasin) with proteins and other lipids at MCSs would provide insights into its potential role in coordinating metabolic activities and maintaining organelle homeostasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
